Methyl 3-chloroquinoline-5-carboxylate
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Overview
Description
Methyl 3-chloroquinoline-5-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used extensively in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 3-chloroquinoline-5-carboxylate typically involves the reaction of 3-chloroquinoline-5-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating and the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 3-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 3-chloroquinoline-5-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-5-carboxylic acid: Lacks the methyl ester group and chlorine atom, resulting in different chemical properties and reactivity.
3-Chloroquinoline:
Methyl quinoline-5-carboxylate: Lacks the chlorine atom, which can influence its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-chloroquinoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQACRGMRLFBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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